molecular formula C6H6ClN3O2 B1454211 Methyl 4-amino-2-chloropyrimidine-5-carboxylate CAS No. 858269-13-3

Methyl 4-amino-2-chloropyrimidine-5-carboxylate

Cat. No.: B1454211
CAS No.: 858269-13-3
M. Wt: 187.58 g/mol
InChI Key: VAMYEORYRWNWDD-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloropyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process generally includes steps such as esterification, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 4-amino-2-chloropyrimidine-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloropyrimidine-4-carboxylate
  • Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
  • 4-amino-2-chloropyrimidine-5-carboxylic acid

Uniqueness

Methyl 4-amino-2-chloropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4-amino-2-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(7)10-4(3)8/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMYEORYRWNWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677829
Record name Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858269-13-3
Record name Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of Methyl 4-amino-2-chloropyrimidine-5-carboxylate?

A1: this compound exhibits a planar structure. [] This means that all the non-hydrogen atoms within the molecule lie approximately on the same plane. [] The molecule also features an intramolecular hydrogen bond between the amino group (-NH2) and the carbonyl group (C=O). [] This interaction contributes to the molecule's overall stability and spatial arrangement.

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